molecular formula C10H8BrClN4O2S B8289541 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide

Cat. No.: B8289541
M. Wt: 363.62 g/mol
InChI Key: RUFFLJJHBSVJRD-UHFFFAOYSA-N
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Description

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the pyrimidine ring, and a benzenesulfonamide group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and phosphine ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring and the benzenesulfonamide group. This combination of functional groups gives it distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C10H8BrClN4O2S

Molecular Weight

363.62 g/mol

IUPAC Name

2-[(5-bromo-2-chloropyrimidin-4-yl)amino]benzenesulfonamide

InChI

InChI=1S/C10H8BrClN4O2S/c11-6-5-14-10(12)16-9(6)15-7-3-1-2-4-8(7)19(13,17)18/h1-5H,(H2,13,17,18)(H,14,15,16)

InChI Key

RUFFLJJHBSVJRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC=C2Br)Cl)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2,4-dichloropyrimidine (300 mg, 1.32 mmol) and 2-amino-benzenesulfonamide (340 mg, 1.97 mmol) in 2-propanol (3 mL), concentrated hydrochloric acid (0.06 mL) is added and the mixture is stirred at 90° C. for 4.5 hours. The mixture is poured into aqueous sodium hydrogen carbonate and extracted with ethyl acetate three times. The organic layer is washed with water, dried over sodium sulfate, and evaporated in vacuo. The residue is purified by column chromatography (hexane:ethyl acetate=2:1) to afford the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.06 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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